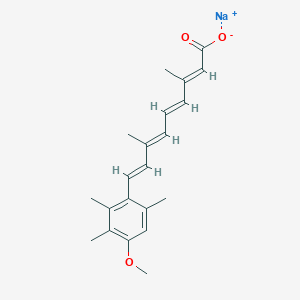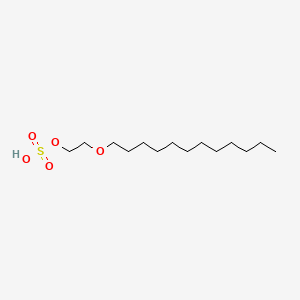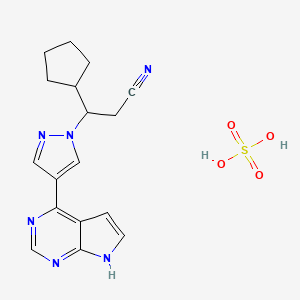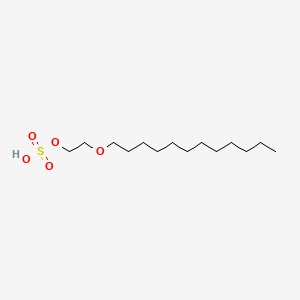
Ribocil-C (Racemate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ribocil-C (Racemate) is a synthetic compound that acts as a highly selective inhibitor of bacterial riboflavin riboswitches. These riboswitches are non-coding RNA elements that regulate gene expression in response to the binding of specific metabolites. Ribocil-C mimics the natural ligand flavin mononucleotide, thereby inhibiting the riboswitch and disrupting bacterial riboflavin biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ribocil-C is synthesized through a series of chemical reactions involving the formation of its core structure followed by functional group modifications. The synthetic route typically involves:
- Formation of the core heterocyclic structure.
- Introduction of functional groups through substitution reactions.
- Purification and isolation of the racemic mixture.
Industrial Production Methods: Industrial production of Ribocil-C involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Batch or continuous flow synthesis.
- Use of catalysts to enhance reaction rates.
- Purification through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Ribocil-C undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to their oxidized forms.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Introduction of different substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include various analogs of Ribocil-C with modified functional groups, enhancing its inhibitory activity against riboflavin riboswitches .
Scientific Research Applications
Ribocil-C has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study riboswitch-mediated gene regulation.
Biology: Investigates the role of riboflavin riboswitches in bacterial metabolism.
Medicine: Potential development of new antibacterial agents targeting riboswitches.
Industry: Utilized in the development of biosensors and synthetic biology applications
Mechanism of Action
Ribocil-C exerts its effects by binding to the flavin mononucleotide riboswitch in bacteria. This binding induces a conformational change in the riboswitch, leading to the repression of ribB gene expression, which is essential for riboflavin biosynthesis. By inhibiting this pathway, Ribocil-C effectively disrupts bacterial growth and metabolism .
Comparison with Similar Compounds
Ribocil-A: Another enantiomer of Ribocil with similar inhibitory activity.
Ribocil-B: A structurally related compound with distinct binding properties.
Roseoflavin: A natural riboflavin analog that also targets riboswitches.
Uniqueness: Ribocil-C is unique due to its high selectivity and potency as a synthetic mimic of flavin mononucleotide. Unlike natural analogs, Ribocil-C offers greater stability and efficacy in inhibiting riboswitch-mediated gene expression .
Properties
Molecular Formula |
C21H21N7OS |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29) |
InChI Key |
UVDVCDUBJWYRJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800076.png)

![2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B10800096.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800097.png)
![methyl N-[2-[(S)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B10800104.png)

![(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B10800106.png)


![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800135.png)
![N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride](/img/structure/B10800141.png)
![[(2R,3R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800161.png)
![6-chloro-2-oxo-N-((1R,3r,5S)-8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide](/img/structure/B10800166.png)

